Deschlorothricin

説明

Unraveling Cryptic Biosynthetic Pathways and Enzymes

The genetic blueprint for Deschlorothricin production is housed within a biosynthetic gene cluster (BGC). While the core components of spirotetronate biosynthesis are known, the specific enzymes and regulatory elements governing Deschlorothricin formation remain a subject of active research. Genome mining has revealed putative BGCs for chlorothricin/deschlorothricin in various Streptomyces and Amycolatopsis species. researchgate.netusc.edu.ausecondarymetabolites.orguea.ac.uknih.gov These findings suggest a largely untapped reservoir of genetic information that could be key to understanding and manipulating Deschlorothricin production.

A primary goal is to identify and characterize the "cryptic" or silent BGCs that are not expressed under standard laboratory conditions. nih.govjmb.or.kr Techniques such as heterologous expression, where the BGC is transferred to a more amenable host organism, can be employed to activate these silent pathways. nih.govjmicrobiol.or.kr This approach has been successful in the production of other complex natural products. nih.gov Furthermore, detailed investigation of the multifunctional enzymes within the BGC, such as polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS), will provide insights into the intricate catalytic steps of Deschlorothricin assembly. uni-bonn.deebi.ac.uk Understanding the specific roles of tailoring enzymes, like glycosyltransferases and oxidoreductases, is also crucial for a complete picture of the biosynthetic process. core.ac.uk

Comprehensive Mechanistic Characterization of Biological Activities

Deschlorothricin has been noted for its ability to inhibit cholesterol biosynthesis and its DNA-binding properties. However, the precise molecular mechanisms underlying these activities require more in-depth investigation. For instance, while it is known to inhibit pyruvate (B1213749) carboxylase, a detailed kinetic and structural analysis of this interaction could reveal opportunities for designing more potent and selective inhibitors. core.ac.uk

Future studies should aim to identify the specific cellular targets of Deschlorothricin. This can be achieved through a combination of biochemical assays, proteomic profiling, and genetic approaches. Understanding how Deschlorothricin interacts with its target proteins at the molecular level will be essential for elucidating its mechanism of action and for any future therapeutic development.

Development of Novel Synthetic Routes for Scalable Production

The limited availability of Deschlorothricin from natural fermentation is a significant bottleneck for further research and potential applications. While total synthesis of related complex natural products has been achieved, developing a scalable and economically viable synthetic route for Deschlorothricin remains a challenge. nih.govox.ac.ukuni-mainz.deyork.ac.uk

Future efforts in synthetic chemistry will likely focus on creating more efficient and modular synthetic strategies. This could involve the development of novel catalytic methods and stereoselective reactions to construct the complex polycyclic core of the molecule. The ultimate goal is to devise a synthesis that is not only high-yielding but also amenable to large-scale production, thereby ensuring a steady supply of Deschlorothricin for comprehensive biological evaluation. researchgate.netfrontiersin.org

Expanding the Scope of Deschlorothricin Analogs through Synthetic Biology

Synthetic biology offers powerful tools to redesign and engineer biological systems for the production of novel compounds. als-journal.comhudsonlabautomation.comnih.govnih.gov By manipulating the Deschlorothricin BGC, it is possible to generate a diverse array of analogs with potentially improved or novel biological activities. jmb.or.kr

One promising approach is the targeted inactivation or modification of genes encoding tailoring enzymes within the BGC. core.ac.uk For example, altering the glycosyltransferase could lead to the production of Deschlorothricin derivatives with different sugar moieties, which may exhibit altered solubility or target-binding affinity. Similarly, modifying the PKS domains could result in the creation of analogs with altered polyketide backbones. core.ac.uk The generation of such a library of Deschlorothricin analogs would provide valuable structure-activity relationship (SAR) data, guiding the design of future compounds with optimized properties.

Exploration of Ecological and Inter-Microbial Roles of Deschlorothricin

The production of secondary metabolites like Deschlorothricin by soil-dwelling bacteria such as Streptomyces suggests a role in mediating interactions within their natural environment. These compounds can act as signaling molecules or as agents of chemical warfare in the competition for resources. nih.govfrontiersin.orgmdpi.comelifesciences.org

Future ecological studies could investigate the role of Deschlorothricin in shaping microbial communities. nih.gov This could involve co-culture experiments to observe the effect of Deschlorothricin on the growth and behavior of other microorganisms. Understanding the ecological function of Deschlorothricin will not only provide insights into the complex web of microbial interactions in the soil but may also reveal new potential applications, for instance, as a biocontrol agent in agriculture. uea.ac.uk

特性

分子式 |

C50H64O16 |

|---|---|

分子量 |

921.0 g/mol |

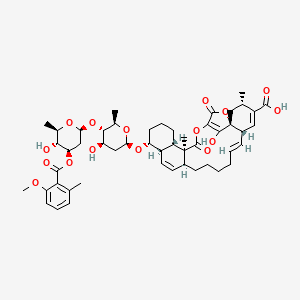

IUPAC名 |

(1R,3S,6S,7E,13S,16R,17R,21S,22S)-28-hydroxy-17-[(2R,4R,5S,6R)-4-hydroxy-5-[(2S,4R,5R,6R)-5-hydroxy-4-(2-methoxy-6-methylbenzoyl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid |

InChI |

InChI=1S/C50H64O16/c1-25-13-11-18-36(59-6)40(25)46(56)63-37-23-39(60-27(3)41(37)52)64-42-28(4)61-38(22-34(42)51)62-35-17-12-16-33-31(35)20-19-29-14-9-7-8-10-15-30-21-32(45(54)55)26(2)24-50(30)44(53)43(47(57)66-50)65-48(58)49(29,33)5/h10-11,13,15,18-21,26-31,33-35,37-39,41-42,51-53H,7-9,12,14,16-17,22-24H2,1-6H3,(H,54,55)/b15-10+/t26-,27+,28+,29-,30-,31+,33-,34+,35+,37+,38-,39-,41+,42+,49-,50+/m0/s1 |

InChIキー |

LYENYJFQVIXEAI-GIVVQHCESA-N |

異性体SMILES |

C[C@H]1C[C@@]23[C@@H](/C=C/CCCC[C@H]4C=C[C@@H]5[C@@H]([C@]4(C(=O)OC(=C2O)C(=O)O3)C)CCC[C@H]5O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)OC(=O)C8=C(C=CC=C8OC)C)O)C=C1C(=O)O |

正規SMILES |

CC1CC23C(C=CCCCCC4C=CC5C(C4(C(=O)OC(=C2O)C(=O)O3)C)CCCC5OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC(=O)C8=C(C=CC=C8OC)C)O)C=C1C(=O)O |

製品の起源 |

United States |

Q & A

Q. Table 1. Key Analytical Parameters for Deschlorothricin Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。